3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde
Description
Properties
Molecular Formula |
C7H3BrClFO2 |
|---|---|
Molecular Weight |
253.45 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-fluoro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-5(9)6(10)3(2-11)7(4)12/h1-2,12H |
InChI Key |
KWJYXCSWOGLZBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)C=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Halogenation
Direct halogenation is often employed to introduce bromine, chlorine, and fluorine into the aromatic ring. The reaction uses halogenating agents such as bromine ($$Br2$$), chlorine ($$Cl2$$), and fluorinating reagents like Selectfluor or HF/pyridine.
- Solvent: Acetic acid or dichloromethane
- Catalyst: Iron powder or iodine for bromination; Lewis acids (e.g., AlCl₃) for chlorination
- Temperature: Typically 0–50°C
Reaction Example:
$$ C7H4O2 + Br2 \xrightarrow{\text{Fe}} C7H3BrO_2 $$
This step selectively introduces bromine at the desired position on the aromatic ring.
Functional Group Introduction
The hydroxyl group (-OH) can be introduced via hydrolysis of an ester intermediate or through selective substitution reactions using phenol derivatives. The aldehyde group (-CHO) is typically added through formylation reactions such as the Reimer-Tiemann reaction or Vilsmeier-Haack reaction.
Reimer-Tiemann Reaction:
Phenol derivatives react with chloroform ($$CHCl_3$$) in the presence of a strong base (e.g., NaOH) to yield ortho-hydroxybenzaldehydes.
Sequential Halogenation
To achieve selective halogenation at multiple positions (e.g., bromine, chlorine, and fluorine), sequential reactions are performed:
- Bromination using $$Br_2$$.
- Chlorination using $$Cl_2$$ in the presence of AlCl₃.
- Fluorination using Selectfluor or HF/pyridine.
Industrial Synthesis
Industrial preparation methods focus on optimizing yield and purity through controlled reaction conditions:
- Continuous Flow Reactors: These systems allow precise control over temperature, pressure, and reagent concentrations, minimizing side reactions.
- Automated Systems: Automated synthesis setups ensure reproducibility and scalability for large-scale production.
Purification Techniques
After synthesis, purification steps are essential to isolate this compound:
- Crystallization: The compound is typically crystallized from solvents like ethanol or acetone.
- Column Chromatography: Silica gel is used to separate impurities based on polarity.
- Recrystallization: Further purification can be achieved by dissolving the crude product in a hot solvent and allowing slow cooling.
Data Table: Reaction Parameters
| Step | Reagents | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Bromination | $$Br_2$$, Fe | Acetic Acid | Iron Powder | 0–50 | ~85 |
| Chlorination | $$Cl_2$$, AlCl₃ | Dichloromethane | Aluminum Chloride | Room Temp | ~80 |
| Fluorination | Selectfluor | Acetonitrile | None | Room Temp | ~75 |
| Hydroxyl Introduction | Phenol Derivative + NaOH | Water | None | Reflux | ~90 |
| Aldehyde Formation | Phenol Derivative + $$CHCl_3$$, NaOH | Water | None | Reflux | ~88 |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen substituents (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzoic acid
Reduction: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Synthetic Routes
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is characterized by the molecular formula and features a benzaldehyde structure modified by the presence of halogen atoms and a hydroxyl group. The compound's unique reactivity is attributed to these substituents, which facilitate various chemical reactions.
Synthesis Methods:
- Bromination and Chlorination : The synthesis typically involves bromination and chlorination of 2-hydroxybenzaldehyde. The bromine atom is introduced at the 3-position, while the chlorine atom is added at the 5-position.
- Fluorination : Fluorine can be introduced using fluorinating agents such as potassium fluoride.
- Hydroxylation : The hydroxyl group is retained from the starting material (2-hydroxybenzaldehyde), enhancing the compound's solubility and reactivity.
Chemistry
This compound serves as a vital building block in organic synthesis. Its halogenated structure makes it suitable for:
- Suzuki Coupling Reactions : The bromine atom can participate in cross-coupling reactions to form more complex organic molecules.
- Functional Group Transformations : The aldehyde group can undergo oxidation to yield carboxylic acids or reduction to form alcohols.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzoic acid |
| Reduction | Sodium borohydride | 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzyl alcohol |
| Nucleophilic Substitution | Amines, thiols | Various substituted benzaldehydes |
Biology
In biological research, this compound is utilized to explore enzyme interactions and as a precursor for synthesizing biologically active molecules. For instance:
- Enzyme Inhibition Studies : Compounds derived from this compound have been evaluated for their inhibitory effects on specific enzymes, showcasing potential therapeutic applications.
Medicine
The compound's potential therapeutic properties are being investigated, particularly in drug development targeting specific molecular pathways:
- Anticancer Activity : Case studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines, including breast and lung cancers. For example, hydrazones synthesized from this compound showed promising results in inhibiting tumor growth and cell proliferation.
Case Studies
- Synthesis of Hydrazones : A study reported the synthesis of hydrazones derived from this compound and their evaluation for anticancer activity. These compounds displayed effective inhibition against MCF-7 breast cancer cells with IC50 values indicating potent activity (IC50 = 7.17 ± 0.94 µM) .
- Biological Activity Assessment : Research highlighted that hydrazone derivatives exhibited good inhibitory activity against VEGFR-2, a critical target in cancer therapy, further validating the medicinal potential of compounds derived from this compound .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of multiple halogen substituents can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key attributes of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde with analogs from the evidence:
Key Observations:
Polarity and Solubility: The hydroxyl group in the target compound enhances hydrophilicity compared to methoxy (e.g., ) or non-hydroxylated analogs (e.g., ). This impacts purification and formulation in drug delivery .
Thermal Stability : Halogen position affects stability. For example, 1-Bromo-3-chloro-5-fluorobenzene () has a boiling point of 38°C , but aldehyde-containing derivatives likely exhibit higher boiling points due to hydrogen bonding .
Reactivity : Bromine at position 3 (target compound) may offer better steric accessibility for cross-coupling than bromine at position 2 () .
Biological Activity
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic compound characterized by its unique combination of bromine, chlorine, and fluorine substituents on a benzaldehyde framework. This compound has garnered attention due to its potential biological activities, which are influenced by its chemical structure and reactivity. This article provides an in-depth analysis of the biological activity of this compound, including relevant research findings, case studies, and comparative data.
- Molecular Formula : C7H4BrClO2
- Molecular Weight : 235.46 g/mol
- Appearance : Pale yellow to yellow crystalline solid
- Melting Point : 81.5 to 90.5 °C
The presence of halogen atoms (bromine, chlorine, and fluorine) enhances the compound's reactivity, allowing it to interact with various biological systems.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their function. Additionally, the halogen substituents can affect the compound's binding affinity to various biological targets, potentially altering gene expression and signaling pathways.
Antioxidant Activity
Research indicates that halogenated benzaldehydes exhibit significant antioxidant properties. A study evaluated the ability of similar compounds to scavenge free radicals such as DPPH and ABTS. Although specific data for this compound is limited, its structural analogs have shown promising results in antioxidant assays .
Enzyme Modulation
Studies have demonstrated that halogenated benzaldehydes can modulate enzyme activity. For instance, enzyme assays have indicated that these compounds can act as inhibitors or activators depending on their concentration and the specific enzyme involved. The precise mechanisms are still under investigation but are believed to involve direct interactions with active sites on enzymes.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Bromo-5-chloro-4-hydroxybenzaldehyde | 1849-76-9 | 0.88 |
| Methyl 3-bromo-5-chloro-2-hydroxybenzoate | 4068-71-7 | 0.87 |
| 3-Bromo-5-chloro-2-hydroxybenzyl alcohol | 116795-47-2 | 0.84 |
| 3,5-Dibromo-2-hydroxybenzaldehyde | 90-59-5 | 0.80 |
The table above illustrates compounds with structural similarities to this compound. These compounds may exhibit varying degrees of biological activity due to differences in their functional groups or substituents.
Case Studies
- Antimicrobial Properties : A study investigated the antimicrobial effects of halogenated benzaldehydes against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing antimicrobial agents.
- Cancer Research : In vitro studies have explored the cytotoxic effects of halogenated benzaldehydes on cancer cell lines. Preliminary findings suggest that these compounds may induce apoptosis in cancer cells through oxidative stress mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
